molecular formula C10H11N3O B7558770 5-cyano-N,N,6-trimethylpyridine-2-carboxamide

5-cyano-N,N,6-trimethylpyridine-2-carboxamide

Cat. No. B7558770
M. Wt: 189.21 g/mol
InChI Key: HPFQUKMBSSMKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-N,N,6-trimethylpyridine-2-carboxamide (CTPC) is a synthetic compound that is widely used in scientific research. It is a pyridine derivative that has a wide range of applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry. CTPC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death.

Mechanism of Action

5-cyano-N,N,6-trimethylpyridine-2-carboxamide is a potent inhibitor of PARP, which is involved in DNA repair and cell death. PARP inhibitors work by blocking the activity of PARP, which leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be a competitive inhibitor of PARP, meaning it binds to the active site of the enzyme and prevents it from functioning properly.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its PARP-inhibiting activity, this compound has been shown to have anti-inflammatory effects, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-cyano-N,N,6-trimethylpyridine-2-carboxamide in lab experiments is its potency as a PARP inhibitor. This compound has been shown to be a more potent inhibitor of PARP than other commonly used PARP inhibitors, such as olaparib and veliparib. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5-cyano-N,N,6-trimethylpyridine-2-carboxamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the exploration of this compound as a potential therapeutic for inflammatory diseases, such as rheumatoid arthritis. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide involves the reaction of 2,6-lutidine with cyanogen bromide and then with trimethylamine to form the intermediate 5-cyano-2,6-dimethylpyridine. This intermediate is then reacted with ethyl chloroformate to form the final product, this compound. The yield of this reaction is approximately 50%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

5-cyano-N,N,6-trimethylpyridine-2-carboxamide is a widely used tool in scientific research. It has been shown to be a potent inhibitor of PARP, which is involved in DNA repair and cell death. PARP inhibitors have been studied extensively as potential cancer therapeutics, as cancer cells are often more reliant on PARP-mediated DNA repair pathways than normal cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-cyano-N,N,6-trimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-8(6-11)4-5-9(12-7)10(14)13(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFQUKMBSSMKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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